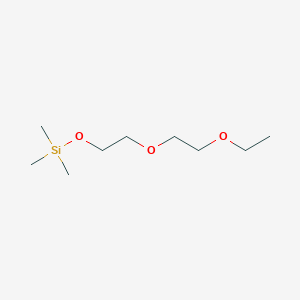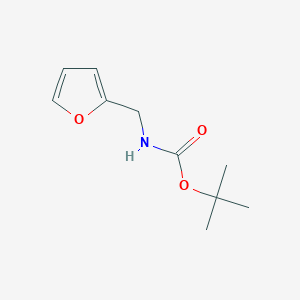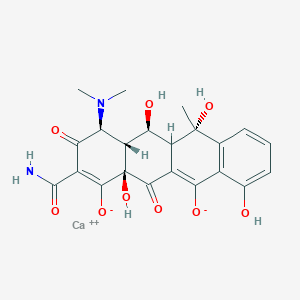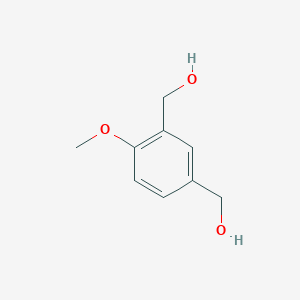
Ivermectine B1b
Vue d'ensemble
Description
L'ivermectine B1b est un composant mineur du composé anthelminthique ivermectine, qui est principalement composé d'ivermectine B1a. L'this compound est connue pour son activité antiparasitaire et est utilisée en médecine vétérinaire et humaine. Elle agit en se liant aux canaux chlorures dépendants du glutamate dans les neurones et les cellules musculaires des parasites, ce qui entraîne une paralysie et la mort des parasites .
Applications De Recherche Scientifique
L'ivermectine B1b a un large éventail d'applications en recherche scientifique, notamment :
Chimie : Utilisée comme composé modèle pour étudier les propriétés chimiques et les réactions des lactones macrocycliques.
Biologie : Étudiée pour ses effets sur divers systèmes biologiques, notamment son activité antiparasitaire.
Médecine : Utilisée dans le traitement des infections parasitaires chez les humains et les animaux.
Industrie : Utilisée dans la production de produits pharmaceutiques vétérinaires et humains.
5. Mécanisme d'action
L'this compound exerce ses effets en se liant sélectivement et avec une forte affinité aux canaux chlorures dépendants du glutamate dans les cellules musculaires et nerveuses des parasites. Cette liaison provoque un afflux d'ions chlorure, entraînant une hyperpolarisation et une paralysie des parasites. Le composé affecte également d'autres récepteurs neurotransmetteurs invertébrés, notamment les canaux chlorures dépendants de l'acide gamma-aminobutyrique (GABA) .
Composés similaires :
Ivermectine B1a : Le composant principal de l'ivermectine, avec une activité antiparasitaire similaire.
Avermectines : Un groupe de lactones macrocycliques à partir desquelles l'ivermectine est dérivée.
Milbémycines : Une autre classe de lactones macrocycliques avec des propriétés antiparasitaires similaires.
Unicité : L'this compound est unique en raison de son affinité de liaison spécifique aux canaux chlorures dépendants du glutamate et de sa capacité à induire une hyperpolarisation de longue durée dans les cellules parasitaires. Cela la rend très efficace dans le traitement des infections parasitaires avec des effets secondaires minimes .
Mécanisme D'action
Target of Action
Ivermectin B1b primarily targets the glutamate-gated chloride ion channels in invertebrate muscle and nerve cells . These channels play a crucial role in the transmission of signals in the nervous system.
Mode of Action
Ivermectin B1b acts as a positive allosteric modulator at the glutamate-gated chloride channels . It binds selectively and with high affinity to these channels, inducing irreversible channel opening . This leads to an influx of chloride ions into the cell, causing hyperpolarization/depolarization of the neuron/muscle cell, thereby blocking further function .
Biochemical Pathways
The action of Ivermectin B1b affects the neurotransmission pathways in invertebrates. By binding to the glutamate-gated chloride channels, it disrupts the normal functioning of the nervous system, leading to paralysis and death of the parasite . The clearance of microfilariae is governed by immunoregulatory processes .
Pharmacokinetics
Following oral administration, Ivermectin B1b is widely distributed throughout the body due to its high lipid solubility . The average maximum plasma concentration peak time (Tmax) is approximately 3.6 hours . A second peak at 6-12 hours probably arises because of enterohepatic recycling . The elimination half-life of Ivermectin B1b is around a day .
Result of Action
The primary result of Ivermectin B1b’s action is the effective treatment of various parasitic infestations. It is used to treat conditions such as onchocerciasis (river blindness), strongyloidiasis, ascariasis, trichuriasis, and enterobiasis . Ivermectin B1b treatment causes microfilariae to quickly disappear from the peripheral skin lymphatics, with long-lasting effect .
Action Environment
The environment can influence the action, efficacy, and stability of Ivermectin B1b. For instance, when administered to livestock, between 80 and 98% of the drug is estimated to leave the body without being metabolized in feces, thus reaching the soil . This can have implications for non-target organisms in the environment . Therefore, the prudent use of Ivermectin B1b is recommended to reduce negative effects on the environment .
Analyse Biochimique
Biochemical Properties
Ivermectin B1b exerts its biochemical effects primarily by binding to glutamate-gated chloride channels in the neurons and muscle cells of invertebrates . This binding induces irreversible channel opening, leading to hyperpolarization and paralysis of the affected cells . Additionally, Ivermectin B1b interacts with other neurotransmitter receptors, including GABA, histamine, and pH-sensitive receptors . These interactions contribute to its broad-spectrum antiparasitic activity.
Cellular Effects
Ivermectin B1b has significant effects on various cell types and cellular processes. In nematode neurons and muscle cells, it causes hyperpolarization by increasing chloride ion permeability, leading to paralysis and death of the parasite . In mammalian cells, Ivermectin B1b has been shown to modulate immune responses, including both cell-mediated and humoral immunity . It also affects cell signaling pathways and gene expression, contributing to its antiviral and anticancer properties .
Molecular Mechanism
The molecular mechanism of Ivermectin B1b involves its selective binding to glutamate-gated chloride ion channels in invertebrate muscle and nerve cells . This binding increases the permeability of the cell membrane to chloride ions, resulting in hyperpolarization and paralysis of the parasite . Additionally, Ivermectin B1b acts as a positive allosteric modulator at these channels, enhancing their activity . It also interacts with other ion channels and receptors, further contributing to its broad-spectrum activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ivermectin B1b have been observed to change over time. Following oral administration, peak plasma concentrations occur approximately 4 hours after dosing, with a second peak at 6-12 hours due to enterohepatic recycling . The stability and degradation of Ivermectin B1b in vitro and in vivo have been studied, showing long-lasting effects on cellular function . Long-term studies have demonstrated its efficacy in reducing parasite loads and improving clinical outcomes in various models .
Dosage Effects in Animal Models
The effects of Ivermectin B1b vary with different dosages in animal models. At therapeutic doses, it effectively reduces parasite loads and improves clinical outcomes . At higher doses, Ivermectin B1b can cause adverse effects, including neurotoxicity and histopathological changes in internal organs . Threshold effects have been observed, with higher doses required to achieve significant reductions in parasite loads in certain models .
Metabolic Pathways
Ivermectin B1b is metabolized primarily by cytochrome P450 enzymes, including P450 3A4, 3A5, and 2C9 . The major metabolic pathways involve C-hydroxylation and O-demethylation reactions . Several metabolites have been identified, including 3″-O-demethylated and C4-methyl hydroxylated products . These metabolic processes are crucial for the elimination and detoxification of Ivermectin B1b in the body .
Transport and Distribution
Ivermectin B1b is highly lipid-soluble, allowing it to be widely distributed throughout the body . It is transported across cell membranes by various transporters, including P-glycoprotein (MDR1), MRP1, MRP2, and BCRP1 . These transporters play a significant role in the efflux and distribution of Ivermectin B1b within cells and tissues . The compound’s high lipid solubility also contributes to its accumulation in fatty tissues .
Subcellular Localization
The subcellular localization of Ivermectin B1b is influenced by its lipid solubility and interactions with cellular components. It has been shown to localize to the cell membrane, where it interacts with ion channels and receptors . Additionally, Ivermectin B1b can affect the nuclear localization of certain proteins, influencing gene expression and cellular function . These interactions are crucial for its broad-spectrum antiparasitic and antiviral activities.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'ivermectine B1b est synthétisée par réduction chimique de la double liaison entre les atomes de carbone 22 et 23 des avermectines B1, qui sont produites par fermentation de la bactérie Streptomyces avermitilis. La réduction est généralement effectuée en utilisant le chlorure de rhodium comme catalyseur .
Méthodes de production industrielle : Dans les milieux industriels, l'this compound est produite par fermentation de Streptomyces avermitilis pour obtenir un mélange d'avermectines B1a et B1b. Le mélange est ensuite soumis à une hydrogénation région-spécifique pour convertir la double liaison entre les atomes de carbone 22 et 23 en une simple liaison, ce qui conduit à la formation d'this compound .
Analyse Des Réactions Chimiques
Types de réactions : L'ivermectine B1b subit diverses réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydée en utilisant des réactifs tels que le peroxyde d'hydrogène.
Réduction : La réduction de la double liaison entre les atomes de carbone 22 et 23 est une étape clé de sa synthèse.
Substitution : L'this compound peut subir des réactions de substitution à des sites spécifiques de sa structure moléculaire.
Réactifs et conditions courants :
Oxydation : Le peroxyde d'hydrogène est couramment utilisé pour les réactions d'oxydation.
Réduction : Le chlorure de rhodium est utilisé comme catalyseur pour la réduction de la double liaison.
Substitution : Différents réactifs peuvent être utilisés en fonction de la réaction de substitution spécifique réalisée.
Principaux produits formés :
Oxydation : Dérivés oxydés de l'this compound.
Réduction : L'this compound elle-même est le produit de la réduction des avermectines B1.
Substitution : Dérivés substitués de l'this compound.
Comparaison Avec Des Composés Similaires
Ivermectin B1a: The major component of ivermectin, with similar antiparasitic activity.
Avermectins: A group of macrocyclic lactones from which ivermectin is derived.
Milbemycins: Another class of macrocyclic lactones with similar antiparasitic properties.
Uniqueness: Ivermectin B1b is unique due to its specific binding affinity to glutamate-gated chloride channels and its ability to induce long-lasting hyperpolarization in parasite cells. This makes it highly effective in treating parasitic infections with minimal side effects .
Propriétés
Numéro CAS |
70209-81-3 |
|---|---|
Formule moléculaire |
C47H72O14 |
Poids moléculaire |
861.1 g/mol |
Nom IUPAC |
(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,24S)-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C47H72O14/c1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h11-14,18,24-25,27,29-30,32-44,48-49,51H,15-17,19-23H2,1-10H3/b12-11-,26-14-,31-13?/t25-,27-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,46+,47+/m0/s1 |
Clé InChI |
VARHUCVRRNANBD-AGNWDZAWSA-N |
SMILES |
CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)OC1C(C)C |
SMILES isomérique |
C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)/C)O[C@@H]1C(C)C |
SMILES canonique |
CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)OC1C(C)C |
Key on ui other cas no. |
70209-81-3 |
Synonymes |
22,23-dihydroavermectin B(1)b 22,23-dihydroavermectin B1(b) 22,23-dihydroavermectin B1b avermectin A1a, 5-O-demethyl-25-de(1-methylpropyl)-22,23-dihydro-25-propyl- avermectin H2B1b H2B1b avermectin Ivermectin Component B1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the difference between Ivermectin B1a and Ivermectin B1b?
A1: Ivermectin B1a and B1b are very similar in structure. The key difference lies in the substituent at the C25 position of the molecule. Ivermectin B1a possesses a methyl group at this position, while Ivermectin B1b has an ethyl group []. This seemingly minor structural variation can influence the compounds' pharmacological properties, although specific comparative studies on their activity and metabolism are limited in the provided research.
Q2: What analytical techniques are used to study Ivermectin B1a and B1b?
A3: Researchers employ various analytical techniques to characterize and quantify Ivermectin B1a and B1b. One method described in the research utilizes liquid chromatography combined with positive electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) for the precise determination of Ivermectin B1a in animal plasma []. This technique allows for sensitive and specific measurement of the compound, even at low concentrations, making it valuable for pharmacokinetic studies. Additionally, studies investigating the metabolism of Ivermectin B1a and B1b utilize techniques like High-Performance Liquid Chromatography (HPLC) for separating and purifying metabolites, along with Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment-Mass Spectrometry (FAB-MS) for structural elucidation [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















